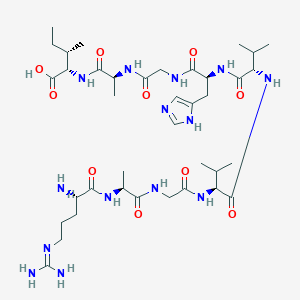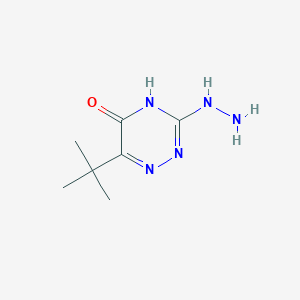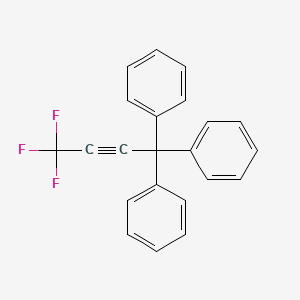
Benzene, 1,1',1''-(4,4,4-trifluoro-2-butynylidyne)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is a complex organic compound characterized by the presence of three benzene rings connected through a central butynylidyne group substituted with trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- typically involves multi-step organic reactions. One common approach is the coupling of trifluoromethyl-substituted benzene derivatives with a butynylidyne precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butynylidyne group to a more saturated form, such as an alkene or alkane.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alkenes or alkanes with reduced butynylidyne groups.
Substitution: Benzene derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biology and Medicine: Investigated for potential use in drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The butynylidyne group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,2,4-trifluoro-
- Benzene, 1,3,5-trifluoro-
- Benzene, 1,2,3,4-tetrafluoro-
Comparison: Benzene, 1,1’,1’'-(4,4,4-trifluoro-2-butynylidyne)tris- is unique due to the presence of the butynylidyne group, which imparts distinct reactivity and structural properties compared to other trifluorobenzene derivatives. The trifluoromethyl groups enhance its stability and lipophilicity, making it more suitable for specific applications in materials science and drug development.
Eigenschaften
CAS-Nummer |
594864-83-2 |
|---|---|
Molekularformel |
C22H15F3 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(4,4,4-trifluoro-1,1-diphenylbut-2-ynyl)benzene |
InChI |
InChI=1S/C22H15F3/c23-22(24,25)17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
InChI-Schlüssel |
KCLTZPCXCUCHFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
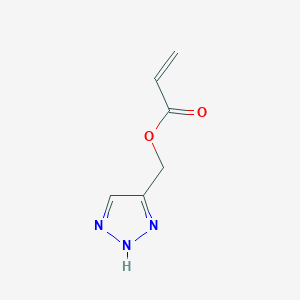
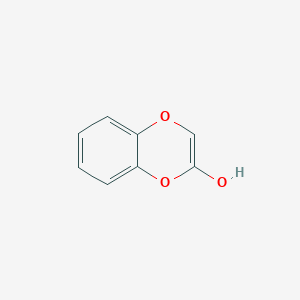
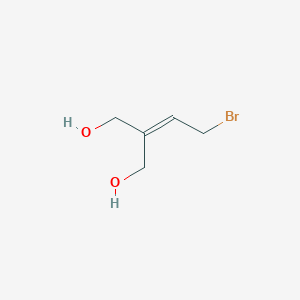
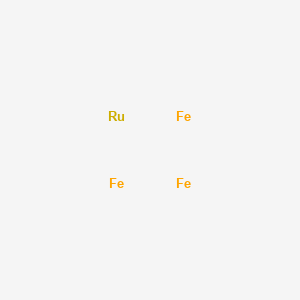
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
